1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFFILZGMKHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves constructing the spirocyclic core through cyclization reactions involving nitrogen and oxygen heteroatoms. The process often starts from suitable amino alcohol or diamine precursors, followed by ring closure under controlled conditions.
- The compound is isolated as a dihydrochloride salt, which enhances its stability and solubility for further applications.
- Multi-step organic reactions are employed, including acylation, cyclization, and purification steps to yield the final product with high purity.
Representative Detailed Synthesis Example
A closely related synthetic route for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in medicinal chemistry literature, which can be adapted for the dihydrochloride salt preparation:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Acylation of amino precursor with chloropropionyl chloride | Biphasic system with potassium carbonate base, ethyl acetate-water | Formation of acyl derivative |
| 2 | Cyclization via intramolecular nucleophilic substitution | Reaction at low temperature (-78 °C to -30 °C) in THF with potassium tert-butoxide | Formation of spirocyclic core |
| 3 | Work-up and extraction | Extraction with ethyl acetate, washing with brine and drying over MgSO4 | Purification step |
| 4 | Flash chromatography purification | Silica gel, DCM/MeOH gradient | Final isolation of pure compound |
| 5 | Chiral preparative HPLC (if enantiomerically pure product needed) | Chiralpak IA column, ambient temperature, n-heptane/IPA eluent | Enantiomeric excess >97% |
This method yielded 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with purity up to 100% and good recovery yields (~77-84%) in solid form, suitable for further conversion to dihydrochloride salt if needed.
Conversion to Dihydrochloride Salt
- The free base form of 1-oxa-4,9-diazaspiro[5.5]undecane is treated with hydrochloric acid to form the dihydrochloride salt.
- This salt form improves the compound’s physicochemical properties, such as solubility and stability, making it suitable for industrial and research applications.
- The dihydrochloride salt is typically isolated by precipitation or crystallization from appropriate solvents.
Industrial Preparation Notes
According to industrial chemical suppliers, the preparation of this compound involves:
- Multi-step organic synthesis with purification steps to ensure high purity.
- The molecular formula is C8H18Cl2N2O, with a molecular weight of 229.14 g/mol.
- The compound is primarily used in research settings, and specific industrial synthesis protocols are proprietary but generally follow the principles of spirocycle formation and salt conversion.
Preparation for Biological Studies and Formulations
For in vivo and biological studies, formulations of the dihydrochloride salt are prepared by dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step. This preparation method is crucial for maintaining compound stability and bioavailability during experiments.
| Preparation Step | Solvent Addition Order | Notes |
|---|---|---|
| 1 | Dissolve compound in DMSO (master stock) | Ensure complete dissolution |
| 2 | Add PEG300, mix and clarify | Co-solvent for solubility |
| 3 | Add Tween 80, mix and clarify | Surfactant to stabilize solution |
| 4 | Add water or corn oil, mix and clarify | Final dilution for in vivo use |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Amino alcohols or diamines, chloropropionyl chloride |
| Key reagents | Potassium tert-butoxide, potassium carbonate, solvents (THF, ethyl acetate) |
| Reaction conditions | Low temperature (-78 °C to 50 °C), inert atmosphere (N2) |
| Purification methods | Extraction, drying (MgSO4), flash chromatography, chiral HPLC |
| Final form | Dihydrochloride salt, solid |
| Molecular formula | C8H18Cl2N2O |
| Molecular weight | 229.14 g/mol |
| Purity | Up to 100% (HPLC-MS confirmed) |
| Yield | 77-84% (typical for spirocyclic intermediate) |
Chemical Reactions Analysis
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has been studied for its dual activity as a sigma-1 receptor antagonist and a μ-opioid receptor agonist. This dual action provides a balanced pharmacological profile that may enhance analgesic effects while minimizing the adverse side effects typically associated with opioid medications. Research indicates that this compound can improve the efficacy of classical opioids and reduce their side effects, making it a promising candidate for pain management therapies.
Neuroprotection
The interaction with sigma-1 receptors is also significant for neuroprotection, suggesting potential applications in treating neurodegenerative diseases. By modulating calcium signaling and protein folding processes, this compound may offer protective benefits in neurological contexts.
Antimicrobial and Anticancer Properties
Beyond its analgesic effects, this compound has been explored for its antimicrobial and anticancer properties. Studies have shown that related compounds exhibit significant activity against various cancer cell lines and pathogens, indicating a broad spectrum of biological activities.
Weight Management and Cardiovascular Health
Research has suggested that diazaspiro compounds can influence metabolic pathways related to obesity management. Additionally, there are indications of cardiovascular benefits through the inhibition of soluble epoxide hydrolase (sEH), which may be relevant in chronic kidney disease models.
Industrial Applications
The unique structural properties of this compound make it a valuable scaffold for the development of new chemical entities with diverse biological activities. Its potential as a pharmaceutical intermediate positions it well for industrial-scale synthesis and drug development efforts .
Case Studies
One notable study demonstrated the effectiveness of derivatives of this compound as soluble epoxide hydrolase inhibitors. In animal models, a specific derivative showed significant bioavailability and efficacy in lowering serum creatinine levels when administered orally at a dosage of 30 mg/kg, highlighting its potential in treating kidney-related conditions.
Table of Biological Activities
| Activity | Description |
|---|---|
| Analgesic Effect | Enhances opioid analgesia; reduces side effects associated with opioids |
| Interaction with Sigma-1 Receptor | Modulates neuroprotective pathways; potential role in pain management |
| Interaction with μ-Opioid Receptor | Provides pain relief through traditional opioid pathways |
| Obesity Treatment Potential | May influence metabolic signaling pathways related to weight management |
| Cardiovascular Benefits | Inhibits soluble epoxide hydrolase; potential application in chronic kidney disease |
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with sigma-1 receptors and μ-opioid receptors. As a sigma-1 receptor antagonist, it modulates the activity of these receptors, which are involved in various cellular processes, including calcium signaling and protein folding. As a μ-opioid receptor agonist, it activates these receptors, leading to analgesic effects. The dual activity of this compound provides a balanced profile, potentially offering effective pain relief with fewer side effects .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Outcomes
The table below summarizes critical structural variations and their impact on biological activity among spiro compounds:
Key Findings
Ethyl/alkyl groups: Reduce lipophilicity, improving α1AR/hERG selectivity (e.g., Compound 16) . Pyridyl at 9-position: Optimize σ1R antagonism while maintaining MOR agonism .
Spiro Ring Size :
- Smaller spiro systems (e.g., 6,9-diazaspiro[4.5]decane) exhibit lower metabolic stability compared to the 5.5 system .
Dual-Target vs. Single-Target Activity :
- 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives achieve balanced MOR/σ1R activity, whereas triazaspiro[5.5]undecane analogs (e.g., ESTEVE Pharmaceuticals' candidates) target chemokine receptors .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : Alkyl substituents (e.g., ethyl in Compound 16) reduce logP, enhancing safety profiles. Halogenated analogs (logP ~3.0) risk off-target binding .
- BBB Permeability : Rigid spiro systems in 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives improve CNS penetration vs. flexible analogs like 6-Aryl-6,9-diazaspiro[4.5]decane .
- Synthetic Accessibility : Ethylenediamine-mediated cyclization () is a common route for spiro compounds but yields vary with substituent complexity.
Clinical and Preclinical Advancements
- Compound 16 : Advanced to Phase 1 trials for neuropathic pain due to superior BBB penetration and absence of cytotoxicity in HepG2 cells .
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound notable for its unique spirocyclic structure and significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₈Cl₂N₂O, featuring a spiro linkage between an oxazolidine and a diazaspirodecane ring system. This structural configuration contributes to its interaction with various biological targets, particularly sigma-1 receptors and μ-opioid receptors.
This compound exhibits a dual mechanism of action:
- Sigma-1 Receptor Antagonism : It modulates calcium signaling and protein folding, influencing cellular processes critical for neuroprotection and pain modulation.
- μ-Opioid Receptor Agonism : Activation of these receptors results in analgesic effects, potentially providing pain relief with fewer side effects compared to traditional opioids .
Analgesic Properties
Research indicates that this compound can serve as a dual ligand for sigma-1 and μ-opioid receptors, suggesting its potential as an analgesic agent. Studies have shown that at equianalgesic doses, it produces less constipation than conventional opioids like oxycodone, highlighting its favorable side effect profile .
Other Therapeutic Applications
This compound has been studied for various therapeutic applications:
- Chronic Pain Management : Its dual receptor activity may enhance pain relief while mitigating opioid-related adverse effects.
- Neuroprotection : By antagonizing sigma-1 receptors, it may protect against neurodegenerative conditions by stabilizing cellular functions and reducing excitotoxicity .
- Obesity Treatment : Some derivatives have shown potential in inhibiting pathways related to obesity, such as blocking neuropeptide Y and inhibiting acetyl CoA carboxylase .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Similar spirocyclic structure | Potential for varied biological activity due to aryl substituents |
| 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane | Contains chlorobenzyl group | Activity against dengue virus type 2 |
| 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane | Protected amine group | Intermediate in the synthesis of other compounds |
This table illustrates the versatility of the spirocyclic framework while highlighting how modifications can lead to distinct pharmacological profiles.
In Vivo Studies
In animal models, the compound demonstrated significant analgesic effects with reduced side effects compared to traditional opioids. For instance, studies have reported effective pain relief without the high incidence of constipation typically associated with opioid use .
Pharmacokinetics
Pharmacokinetic studies indicate that derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane exhibit favorable absorption profiles and bioavailability. For example, one study reported an area under the curve (AUC) value of 332 ng·h/ml in rats, indicating effective systemic exposure following oral administration .
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Impact on Yield/Purity | Statistical Method Used |
|---|---|---|---|
| Temperature | 50–120°C | High (p < 0.01) | Central Composite Design |
| Solvent polarity | THF to DMF | Moderate (p < 0.05) | Factorial Design |
| Catalyst loading | 1–5 mol% | Significant (p < 0.01) | Response Surface Method |
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves spirocyclic conformation and proton environments. For diastereomeric purity, 2D NOESY or COSY can confirm spatial arrangements .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects chloride counterion adducts.
- X-ray Diffraction (XRD): Resolves crystal structure and confirms stereochemistry, critical for structure-activity studies .
- Thermogravimetric Analysis (TGA): Assesses hygroscopicity and thermal stability, which are vital for storage protocols .
Advanced Question: How can computational modeling elucidate the reaction mechanisms involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can map reaction coordinates, identifying transition states and energy barriers for ring-opening or functionalization steps . For example:
Reaction Path Search: Locate minima and saddle points on potential energy surfaces to predict feasible pathways.
Solvent Effects: Use implicit solvent models (e.g., PCM) to simulate polarity impacts on reaction kinetics.
Non-Covalent Interactions: AIM or NCI analyses reveal stabilizing interactions (e.g., hydrogen bonds) in the spirocyclic framework .
Q. Table 2: Computational Workflow for Mechanistic Studies
| Step | Tool/Software | Output Metrics |
|---|---|---|
| Geometry Optimization | Gaussian, ORCA | Energy-minimized structures |
| Transition State Search | Q-Chem, NWChem | Activation energies |
| Solvent Modeling | COSMO-RS | Solvation free energies |
Advanced Question: How should researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions often arise from impurities, solvent artifacts, or conformational flexibility. Mitigation strategies include:
- Cross-Validation: Compare NMR data with XRD-confirmed structures to rule out stereochemical misassignments .
- Dynamic NMR (DNMR): Detect slow conformational exchanges that may obscure splitting patterns .
- Batch Consistency Checks: Use HPLC-MS to trace impurities across synthesis batches and correlate with spectral anomalies .
Basic Question: What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under varying conditions .
Advanced Question: How can researchers study the compound’s interactions with biological targets using in silico methods?
Methodological Answer:
Molecular Docking (AutoDock Vina, Glide) predicts binding modes to receptors, while Molecular Dynamics (MD) Simulations (GROMACS, AMBER) assess complex stability over time. Key steps:
Target Preparation: Remove crystallographic water molecules and add missing residues.
Binding Free Energy Calculations: Use MM-PBSA/GBSA to quantify affinity .
Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bond donors in the diazaspiro core) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
